molecular formula C23H45BrO2 B8095555 tert-Butyl 19-bromononadecanoate

tert-Butyl 19-bromononadecanoate

Cat. No.: B8095555
M. Wt: 433.5 g/mol
InChI Key: LVLFJOHSKXIMKF-UHFFFAOYSA-N
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Description

tert-Butyl 19-bromononadecanoate is a brominated long-chain alkanoate ester characterized by a 19-carbon backbone with a terminal bromine atom and a tert-butyl ester group. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The tert-butyl moiety provides steric protection, enhancing stability under basic or acidic conditions, making it valuable in multi-step synthetic pathways.

Properties

IUPAC Name

tert-butyl 19-bromononadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45BrO2/c1-23(2,3)26-22(25)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-24/h4-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFJOHSKXIMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 19-bromononadecanoate (CAS No. 2428400-73-9) is a chemical compound characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group. Its molecular formula is C23H45BrO2C_{23}H_{45}BrO_{2}, and it has a molecular weight of 433.51 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The compound's structure can be represented as follows:

  • Molecular Formula : C23H45BrO2C_{23}H_{45}BrO_{2}
  • Molecular Weight : 433.51 g/mol
  • InChI Key : LVLFJOHSKXIMKF-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound is limited, but its structural characteristics suggest potential interactions with biological systems. The presence of the bromine atom may enhance its reactivity and influence its pharmacological properties.

  • Lipophilicity : The tert-butyl group is known to increase lipophilicity, which can affect the absorption and distribution of the compound in biological systems .
  • Metabolic Stability : Incorporation of bulky groups like tert-butyl may enhance metabolic stability, potentially prolonging the compound's action in vivo .
  • Isosterism : The bromine atom may serve as an isosteric replacement in various biological interactions, influencing receptor binding and activity .

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into the effects of similar compounds:

  • A study evaluated the physicochemical properties of various drug analogues that included tert-butyl groups, highlighting their impact on metabolic stability and lipophilicity .
  • The introduction of bromine in fatty acid derivatives has been shown to modify their biological activity significantly, suggesting that similar modifications in this compound could yield interesting pharmacological profiles.

Data Table: Comparison with Related Compounds

Compound NameCAS No.Molecular WeightLipophilicityMetabolic Stability
This compound2428400-73-9433.51 g/molHighImproved
Bosentan147403-03-0441.53 g/molModerateModerate
Vercirnon439081-18-5466.60 g/molHighLow

Comparison with Similar Compounds

Shorter-Chain Brominated tert-Butyl Esters

Examples:

  • tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)
  • tert-Butyl (6-bromohexyl)carbamate (CAS 1211441-33-0)
Property This compound Shorter-Chain Analogues (e.g., 5-bromopentyl)
Molecular Weight ~435 g/mol (estimated) 266.18 g/mol (for C10H20BrNO2)
Solubility Low in polar solvents; high lipophilicity Moderate solubility in organic solvents
Reactivity Slower substitution due to steric hindrance and long-chain mobility Faster nucleophilic substitution due to shorter chain
Applications Used in lipid-based drug delivery or polymer synthesis Common in peptide coupling or small-molecule synthesis

Key Differences :

  • The 19-carbon chain increases hydrophobicity, making it suitable for lipid membrane studies or sustained-release formulations.
  • Shorter-chain analogues are more versatile in standard organic reactions due to better solubility and mobility .

Brominated tert-Butyl Carbamates vs. Esters

Example: tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)

Property This compound (Ester) Brominated Carbamates (e.g., 5-bromopentyl)
Functional Group Ester (-COO-) Carbamate (-NHCOO-)
Hydrogen Bonding Limited Moderate (due to NH group)
Stability Resists hydrolysis under mild conditions More prone to hydrolysis in acidic/basic media
Biological Activity Limited intrinsic activity Potential as protease inhibitors or drug intermediates

Key Differences :

  • Esters like this compound are more stable in biological systems, making them preferable for prodrug designs.

Functional Analogues

Non-Brominated tert-Butyl Esters

Example: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

Property This compound Non-Brominated Esters
Reactivity Undergoes SN2 reactions Stable; used as protecting groups
Hazards Generates HBr upon decomposition Lower toxicity
Applications Alkylating agent Intermediate in chiral synthesis

Key Differences :

  • Bromine substitution introduces reactivity for cross-coupling or alkylation reactions, unlike non-brominated esters .

Brominated Alkanoic Acids

Example: 19-Bromononadecanoic Acid

Property This compound Brominated Alkanoic Acids
Acidity Non-acidic (ester) Acidic (pKa ~4.5–5.0)
Handling Stable in air Corrosive; requires neutral storage
Synthetic Utility Used in esterification reactions Direct precursors for salts or surfactants

Key Differences :

  • The ester form avoids handling challenges associated with free carboxylic acids, such as corrosivity .

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